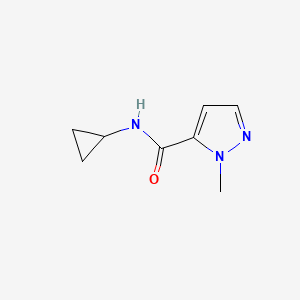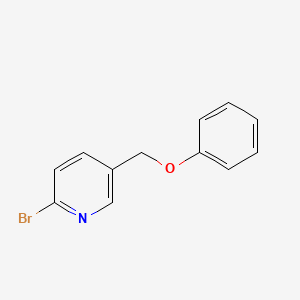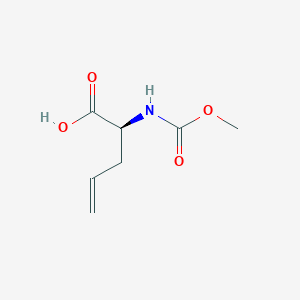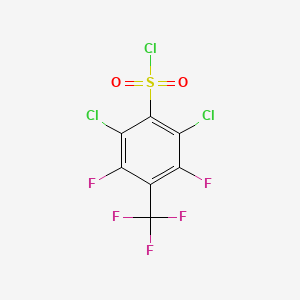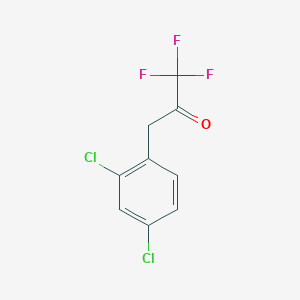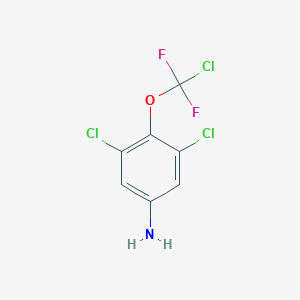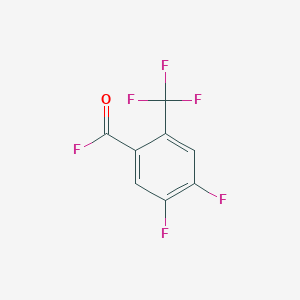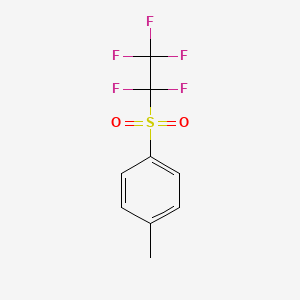
4-(1,1,2,2,2-Pentafluoroethylsulfonyl)toluene; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,2,2,2-Pentafluoroethylsulfonyl)toluene, otherwise known as 4-PFT, is a highly fluorinated organic compound with a wide range of uses in scientific research. It is a colorless solid with a molecular formula of C7H6F5O2S and a molecular weight of 238.2 g/mol. 4-PFT has been used as an important reagent in organic synthesis for many years and is a versatile building block for more complex molecules. It is also used as a solvent for the synthesis of various compounds and as a catalyst in various reactions.
Wirkmechanismus
4-PFT is a highly fluorinated organic compound that is highly reactive. The compound is a versatile reagent for organic synthesis and is used as a building block for more complex molecules. The compound is also used as a solvent for the synthesis of various compounds and as a catalyst in various reactions. The compound is able to form strong hydrogen bonds with other molecules, which allows it to act as a nucleophile in many reactions. Additionally, the compound is able to form strong dipole-dipole interactions with other molecules, which allows it to act as a Lewis acid in many reactions.
Biochemical and Physiological Effects
4-PFT is a highly fluorinated organic compound and is not known to have any direct biochemical or physiological effects. The compound is a versatile reagent for organic synthesis and is used as a building block for more complex molecules. The compound is also used as a solvent for the synthesis of various compounds and as a catalyst in various reactions. As such, the compound is not known to have any direct effects on the body or any biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
4-PFT is a highly fluorinated organic compound and is an important reagent in organic synthesis. The compound is a versatile building block for more complex molecules and is also used as a solvent for the synthesis of various compounds and as a catalyst in various reactions. The compound has several advantages for lab experiments, such as its high reactivity, its ability to form strong hydrogen bonds with other molecules, and its ability to form strong dipole-dipole interactions with other molecules. However, the compound also has some limitations, such as its low solubility in water and its tendency to form insoluble byproducts.
Zukünftige Richtungen
For research include the development of new methods for the synthesis of 4-PFT, the development of new catalysts for the synthesis of 4-PFT, the development of new methods for the purification of 4-PFT, and the development of new methods for the application of 4-PFT in organic synthesis. Additionally, research is being conducted to explore the potential applications of 4-PFT in the synthesis of pharmaceuticals, dyes, fragrances, and flavors. Finally, research is being conducted to explore the potential applications of 4-PFT in the synthesis of polymers, nanomaterials, and other materials.
Synthesemethoden
4-PFT can be synthesized via a variety of methods, including the reaction of toluene with trifluoromethanesulfonyl chloride. The reaction of toluene with trifluoromethanesulfonyl chloride in the presence of a catalyst, such as pyridine, produces 4-PFT in good yields. The reaction is typically performed at room temperature and can be completed in a few hours. The reaction is typically carried out in a solvent, such as dichloromethane, and the product can be isolated and purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-PFT is an important reagent in organic synthesis and is used as a building block for more complex molecules. It is also used as a solvent for the synthesis of various compounds and as a catalyst in various reactions. In addition, 4-PFT has been used in the synthesis of a variety of pharmaceuticals, such as antibiotics and antifungal agents. It has also been used in the synthesis of organic compounds, such as dyes, fragrances, and flavors.
Eigenschaften
IUPAC Name |
1-methyl-4-(1,1,2,2,2-pentafluoroethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O2S/c1-6-2-4-7(5-3-6)17(15,16)9(13,14)8(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNYCMRTINHSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,2,2,2-Pentafluoroethylsulfonyl)toluene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

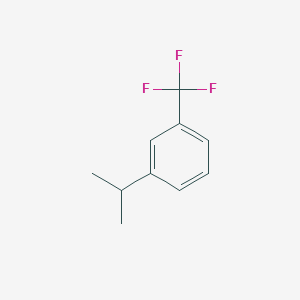
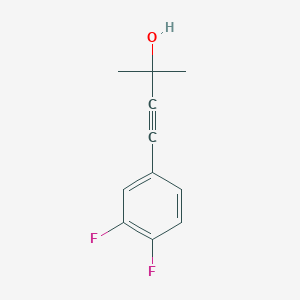
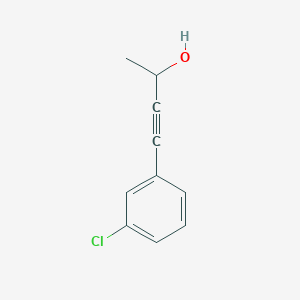
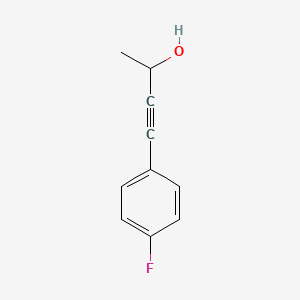
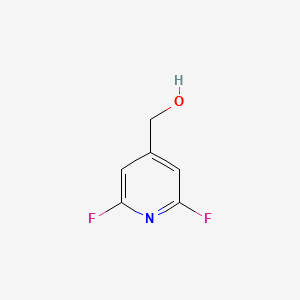
![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)
![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)
